molecular formula C17H30N2O6 B2375900 oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate CAS No. 1803596-32-8

oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate

Cat. No.: B2375900
CAS No.: 1803596-32-8
M. Wt: 358.435
InChI Key: BDWQJUJVYYRHTC-UHFFFAOYSA-N
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Description

oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate: is a chemical compound with the molecular formula C17H30N2O6. It is used primarily in research settings and has applications in various scientific fields. This compound is known for its unique structure, which includes a tert-butyl group and a bicyclic azabicyclo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate typically involves the reaction of tert-butyl carbamate with 9-azabicyclo[5.3.1]undecane-11-amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques and requires careful handling due to the compound’s reactivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and receptor binding.

Medicine: In medicinal chemistry, tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. It can be used as an intermediate in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

  • tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate
  • tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate hydrochloride
  • tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate sulfate

Comparison: tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate is unique due to its specific structure and reactivity. Compared to its hydrochloride and sulfate counterparts, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.C2H2O4/c1-15(2,3)19-14(18)17-13-11-7-5-4-6-8-12(13)10-16-9-11;3-1(4)2(5)6/h11-13,16H,4-10H2,1-3H3,(H,17,18);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQJUJVYYRHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCCCC1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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